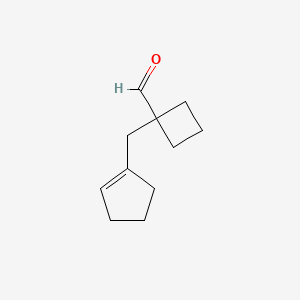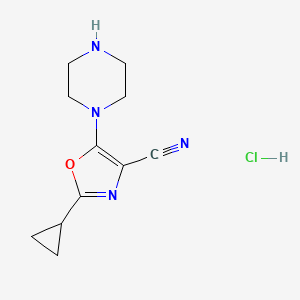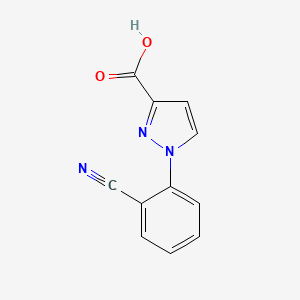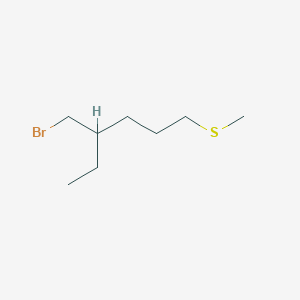
4-(Bromomethyl)-1-(methylsulfanyl)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-1-(methylsulfanyl)hexane is an organic compound characterized by the presence of a bromomethyl group and a methylsulfanyl group attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-(methylsulfanyl)hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(methylsulfanyl)hexane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-1-(methylsulfanyl)hexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 1-(methylsulfanyl)hexane.
Applications De Recherche Scientifique
4-(Bromomethyl)-1-(methylsulfanyl)hexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized materials with specific properties.
Biological Studies: The compound is used to study the effects of bromomethyl and methylsulfanyl groups on biological systems.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-1-(methylsulfanyl)hexane involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further interact with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)benzylamine hydrobromide
- Methyl 4-(bromomethyl)benzoate
Uniqueness
4-(Bromomethyl)-1-(methylsulfanyl)hexane is unique due to the presence of both a bromomethyl and a methylsulfanyl group on a hexane backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C8H17BrS |
|---|---|
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
4-(bromomethyl)-1-methylsulfanylhexane |
InChI |
InChI=1S/C8H17BrS/c1-3-8(7-9)5-4-6-10-2/h8H,3-7H2,1-2H3 |
Clé InChI |
JOVQRBYLVGZEGO-UHFFFAOYSA-N |
SMILES canonique |
CCC(CCCSC)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



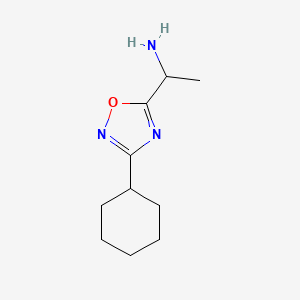
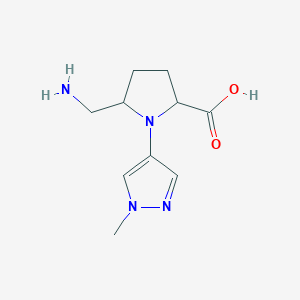
methanol](/img/structure/B13235325.png)
![(1S)-1-[(2S)-Morpholin-2-yl]ethane-1,2-diol](/img/structure/B13235332.png)
![2-{2-[(2-Methylbutyl)amino]ethoxy}ethan-1-ol](/img/structure/B13235337.png)
![4-Chloro-1,3-dimethyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13235343.png)
![1-Methyl-2,6-dioxaspiro[4.6]undec-8-ene](/img/structure/B13235358.png)
![4-Fluoro-1-propyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13235359.png)
![Methyl 3-methyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13235366.png)
![3-Bromo-5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13235369.png)
